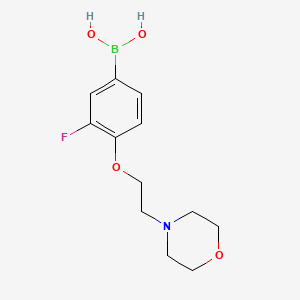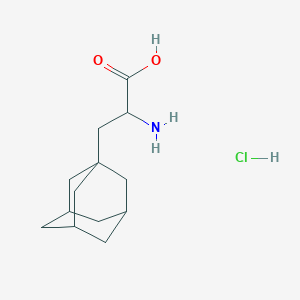
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride
Descripción general
Descripción
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 . It is a white to off-white powder .
Synthesis Analysis
The synthesis of similar adamantane compounds has been reported in the literature. For instance, 1,3-Bis (3-R-adamantan-1-yl)acetones were synthesized from 2- (adamantan-1-yl)acetic acid using trifluoroacetic anhydride and trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride can be described by the InChI code: 1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride have not been found, similar adamantane compounds have been synthesized from 1-adamantyl nitrate in sulfuric acid media .Physical And Chemical Properties Analysis
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a white to off-white powder with a molecular weight of 259.78 g/mol . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The utility of adamantane derivatives, including compounds structurally related to 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride, spans across various fields of medicinal chemistry due to their unique physicochemical properties. A notable application is observed in the synthesis of novel adamantane β-amino acids, which are of interest for their potential medicinal chemistry applications. For instance, an efficient synthesis route for 2-(adamant-2-yl)-3-aminopropanoic acid, a compound with a similar adamantane structure, has been developed. This synthesis involves a sequence of three steps with good overall yield, highlighting the adaptability of adamantane derivatives in synthetic chemistry (Petrović Peroković et al., 2012).
Chemical Transformations and Applications
The chemical transformations of adamantane derivatives have been extensively studied. For example, the oxidation of adamantane with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3 · 3H2O is a key reaction that yields important adamantane alcohols. These alcohols are foundational compounds in the synthesis of various pharmaceuticals, including memantine and rimantadine, and have applications as antioxidant additives in oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015).
Medicinal Chemistry and Drug Design
Adamantane derivatives are instrumental in drug design due to their neurotropic and antiviral activities. Research has demonstrated the synthesis of β-aminoketones of the adamantane series, showcasing their relevance in developing new therapeutic agents. These compounds, including 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, have been synthesized and investigated for their potential biological activities, indicating the versatility of adamantane structures in medicinal chemistry (Makarova et al., 2002).
Novel Adamantylated Compounds
The creation of novel adamantylated compounds extends to various domains, including the synthesis of 3-adamantylated hydantoins and their 2-thio(seleno) analogs. These compounds were synthesized under mild conditions, yielding significant outcomes that could be applicable in further pharmaceutical research and development (Burmistrov et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGPACVPPNYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)
![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)
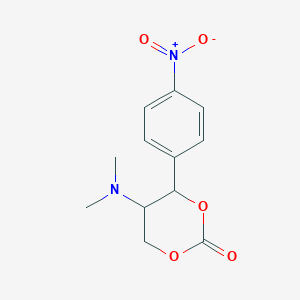



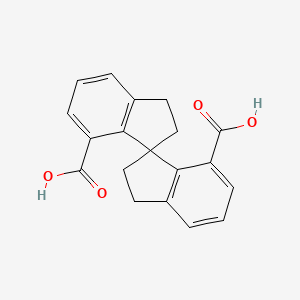

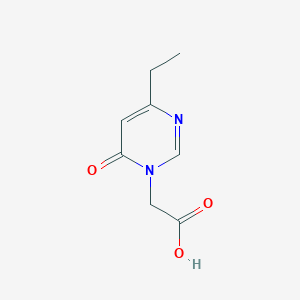
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)



